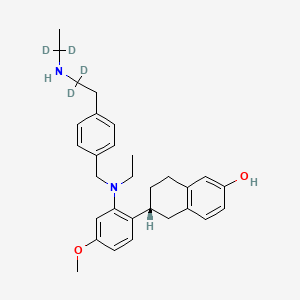

Elacestrant-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H38N2O2 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2 |

InChI Key |

SIFNOOUKXBRGGB-VORODTCVSA-N |

Isomeric SMILES |

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Elacestrant-d4 in ER+ Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the therapeutic landscape for estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, Elacestrant-d4, is poised to offer an optimized pharmacokinetic profile, potentially enhancing its clinical utility. This technical guide provides a comprehensive overview of the core mechanism of action of Elacestrant and the anticipated impact of deuteration in this compound, with a focus on its application in ER+ breast cancer, including cases with acquired resistance driven by ESR1 mutations.

Elacestrant: A Dual-Acting Agent Against the Estrogen Receptor

Elacestrant exerts its anti-tumor effects through a dual mechanism of action: it functions as both a competitive antagonist and a potent degrader of the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer.[1][2]

1. Competitive Antagonism: Elacestrant binds to the ligand-binding domain (LBD) of ERα, effectively blocking the binding of its natural ligand, estradiol.[1] This competitive inhibition prevents the conformational changes in ERα necessary for its transcriptional activity, thereby halting the expression of genes that promote cell cycle progression and tumor growth.[1]

2. Estrogen Receptor Degradation: Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[1][3] This reduction in the total cellular pool of ERα protein further diminishes the estrogen signaling capacity of the cancer cells.

This dual mechanism distinguishes Elacestrant from earlier endocrine therapies like tamoxifen, a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist effects, and aromatase inhibitors (AIs) that block estrogen production but do not directly target the receptor.

Activity Against Wild-Type and Mutant ERα

A key therapeutic advantage of Elacestrant is its demonstrated efficacy against breast cancers harboring mutations in the ESR1 gene, which are a common mechanism of acquired resistance to aromatase inhibitors.[4] These mutations often lead to a constitutively active ERα that promotes tumor growth in an estrogen-independent manner. Elacestrant has been shown to effectively bind to and promote the degradation of these mutant ERα proteins, offering a critical treatment option for patients with endocrine-resistant disease.[2][5]

The Role of Deuteration: this compound

This compound is a deuterated isotopologue of Elacestrant, where specific hydrogen atoms have been replaced with deuterium. This substitution does not alter the fundamental mechanism of action of the molecule; this compound is expected to exhibit the same dual antagonistic and degradation activity at the ERα. The primary rationale for deuteration lies in its potential to favorably modify the drug's pharmacokinetic properties.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes that involve the cleavage of these bonds. For pharmaceuticals, this can lead to:

-

Reduced Metabolic Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body.

-

Increased Half-life: A lower clearance rate can result in a longer plasma half-life.

-

Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the overall exposure of the body to the active drug.

These pharmacokinetic enhancements can potentially lead to more consistent drug levels, improved efficacy, and a more favorable dosing regimen.

Quantitative Data Summary

The following tables summarize key quantitative data for Elacestrant from preclinical and clinical studies.

| Parameter | Value | Assay/Model | Reference |

| IC50 for ERα | 48 nM | In vitro binding assay | [1][6] |

| IC50 for ERβ | 870 nM | In vitro binding assay | [1][6] |

| ERα Degradation EC50 (48h) | 0.6 nM | MCF-7 cells | [7] |

| Median PFS (Overall Population) | 2.8 months | EMERALD Phase 3 Trial (vs. 1.9 months for SOC) | [7] |

| Median PFS (ESR1-mutant Population) | 3.8 months | EMERALD Phase 3 Trial (vs. 1.9 months for SOC) | [7] |

| Median PFS (ESR1-mutant, ≥12 mo prior CDK4/6i) | 8.6 months | EMERALD Phase 3 Trial (vs. 2.0 months for SOC) | [7] |

Table 1: In Vitro and Clinical Efficacy of Elacestrant

| Model | Treatment | Outcome | Reference |

| MCF-7 Xenograft | Elacestrant | Complete tumor growth inhibition at 4 weeks | [5] |

| MCF-7 Xenograft | Elacestrant + Palbociclib/Everolimus | Greater tumor growth inhibition than Elacestrant alone | [5] |

| PDX Models (ESR1 mutations) | Elacestrant | Inhibition of tumor growth | [5] |

| PDX Models (ESR1 mutations) | Elacestrant + Palbociclib | Greater tumor growth inhibition | [5] |

Table 2: Preclinical In Vivo Activity of Elacestrant

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T47D).

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of concentrations of Elacestrant or control compounds (e.g., fulvestrant, vehicle). Cell proliferation is assessed after a defined period (e.g., 5-7 days) using a colorimetric or fluorometric assay that measures cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is then calculated.

ERα Degradation Assay (Western Blot)

-

Cell Lines: ER+ breast cancer cell lines.

-

Methodology:

-

Treatment: Cells are treated with various concentrations of Elacestrant or control compounds for a specified duration (e.g., 24-48 hours).

-

Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected using an imaging system. The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.

-

Patient-Derived Xenograft (PDX) Models

-

Model Establishment: Fresh tumor tissue from a patient's breast cancer is surgically implanted into immunocompromised mice (e.g., NOD/SCID).

-

Methodology:

-

Tumor Growth: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

-

Treatment: Elacestrant or control agents are administered to the mice, typically via oral gavage for Elacestrant.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis, such as Western blotting to assess ERα levels or immunohistochemistry (IHC) to examine biomarkers of proliferation (e.g., Ki-67).

-

18F-FES PET/CT Imaging for ER Occupancy

-

Principle: 18F-fluoroestradiol (18F-FES) is a radiolabeled form of estradiol that binds to ER. Positron Emission Tomography/Computed Tomography (PET/CT) can be used to visualize and quantify the uptake of 18F-FES in tumors, providing a measure of ER availability.

-

Methodology:

-

Baseline Scan: Patients undergo a baseline 18F-FES PET/CT scan before starting treatment with Elacestrant.

-

Treatment: The patient is treated with Elacestrant for a specified period.

-

Follow-up Scan: A second 18F-FES PET/CT scan is performed to assess the change in 18F-FES uptake in the tumors. A significant reduction in uptake indicates that Elacestrant is effectively binding to and blocking the estrogen receptors.

-

ctDNA Analysis for ESR1 Mutation Detection

-

Assay: The Guardant360® CDx assay is an FDA-approved companion diagnostic for Elacestrant.

-

Methodology:

-

Sample Collection: A peripheral blood sample is collected from the patient.

-

cfDNA Extraction: Circulating cell-free DNA (cfDNA) is isolated from the plasma.

-

Next-Generation Sequencing (NGS): The cfDNA is subjected to targeted next-generation sequencing to identify the presence of missense mutations in the ligand-binding domain of the ESR1 gene.

-

Reporting: The results are used to identify patients who are likely to benefit from treatment with Elacestrant.

-

Visualizations

Caption: Elacestrant's dual mechanism of action in an ER+ breast cancer cell.

Caption: A typical experimental workflow for the evaluation of a SERD like Elacestrant.

Caption: The logical relationship of how deuteration impacts Elacestrant's pharmacokinetics.

Conclusion

Elacestrant represents a significant therapeutic advance for ER+ breast cancer, particularly in the context of acquired resistance mediated by ESR1 mutations. Its dual mechanism of action, combining competitive antagonism with potent receptor degradation, provides a comprehensive blockade of estrogen-driven signaling pathways. The development of this compound, a deuterated analogue, aims to further refine the clinical profile of this promising agent by optimizing its pharmacokinetic properties. This technical guide has outlined the core scientific principles underlying the action of this compound, providing a foundation for ongoing research and development in the field of endocrine therapies for breast cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Elacestrant-d4

This technical guide provides a comprehensive overview of the synthesis and characterization of Elacestrant-d4, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical analysis.

Introduction

Elacestrant (Orserdu®) is a non-steroidal, orally bioavailable SERD approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3][4] It functions as an antagonist of the estrogen receptor alpha (ERα), binding to the receptor and inducing its degradation through the proteasomal pathway.[5][6] This dual mechanism inhibits estrogen-driven tumor growth and is effective against cancers with ESR1 mutations that confer resistance to other endocrine therapies.[1][5][7]

This compound is a deuterated version of Elacestrant, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Elacestrant concentrations in biological matrices.[8][9] The strategic incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the non-deuterated parent drug, while maintaining nearly identical chemical and biological properties.[10]

Synthesis of this compound

The synthesis of this compound involves the strategic incorporation of four deuterium atoms into the Elacestrant molecule. This is typically achieved by using deuterated precursors or reagents during the synthetic process.[11] The deuterium atoms are specifically located on the tetrahydronaphthalene ring and the methoxyphenyl group.[11]

General Synthetic Strategy

The core approach to synthesizing this compound involves a multi-step process where key deuterated building blocks are assembled.[11] This ensures high isotopic purity and minimizes isotopic scrambling. The strategies include:

-

Deuteration of Precursors: Utilizing deuterated reagents to synthesize key intermediates, such as deuterated methoxyphenyl precursors and deuterated tetrahydronaphthalene derivatives.[11]

-

Coupling Reactions: Assembling the deuterated fragments through a series of coupling and condensation reactions to construct the final molecular structure.[11]

-

Stereoselective Control: Employing stereoselective reactions, such as the addition of an arylmagnesium reagent to a ketone, to achieve the desired diastereoselectivity of the final compound.[11] A gram-scale synthesis of the parent compound, (+)-elacestrant, has been reported in 7 steps with a 43% overall yield, highlighting an efficient pathway that can be adapted for the deuterated version.[12]

Experimental Protocol (Generalized)

The following protocol outlines a generalized workflow for the synthesis of this compound, based on established chemical principles for the parent compound.

-

Preparation of Deuterated Intermediates: Synthesize a deuterated tetralone intermediate and a deuterated arylmagnesium bromide reagent using commercially available deuterated starting materials.

-

Grignard Reaction: React the deuterated tetralone with the deuterated arylmagnesium bromide in an appropriate aprotic solvent (e.g., THF) under anhydrous conditions to form a tertiary alcohol intermediate with high diastereoselectivity.

-

Purification: Purify the resulting alcohol intermediate using column chromatography (e.g., silica gel) to isolate the desired diastereomer.

-

Amination: Introduce the side chain via a late-stage palladium-catalyzed C-N coupling reaction between the purified intermediate and the appropriate amine.[12]

-

Final Deprotection/Modification: If protecting groups are used during the synthesis, perform a final deprotection step to yield this compound.

-

Final Purification: Purify the final product using high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

-

Structure Confirmation: Confirm the structure and deuterium incorporation using NMR and mass spectrometry.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity (chemical and isotopic), and structural integrity of the synthesized this compound.[11] This involves a combination of chromatographic and spectroscopic techniques.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the chemical purity of this compound, separating it from any non-deuterated Elacestrant, synthetic intermediates, or other impurities.[11]

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic composition of this compound.[11] Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[11] Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the successful and specific incorporation of deuterium atoms. The absence of proton signals at the expected deuterated positions in the ¹H NMR spectrum is a key indicator.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Elacestrant | This compound | Reference |

|---|---|---|---|

| Chemical Formula | C₃₀H₃₈N₂O₂ | C₃₀H₃₄D₄N₂O₂ | [11] |

| Molecular Weight | 458.64 g/mol | 462.66 g/mol | [11] |

| [M+H]⁺ (m/z) | 459.35 | 463.37 | [9][11] |

| [M+H-H₂O]⁺ (m/z) | Not specified | 445.36 |[11] |

Table 2: Biological Activity of Elacestrant

| Parameter | Value | Cell Line/Target | Reference |

|---|---|---|---|

| IC₅₀ (ERα) | 48 nM | Estrogen Receptor α | [8][10][13][14] |

| IC₅₀ (ERβ) | 870 nM | Estrogen Receptor β | [8][10][13][14] |

| Selectivity (ERα vs ERβ) | 18-fold | - |

| EC₅₀ (ESR1 Inhibition) | 0.6 nM (48h) | MCF-7 cells |[15] |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[10] Serially dilute the stock solution to create calibration standards.

-

Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (e.g., Sciex 5000) with an ESI source in positive ion mode.[9]

-

Data Acquisition: Monitor the specific ion dissociation transitions for this compound (m/z 463.35 → 272.23) and, if present, Elacestrant (m/z 459.35 → 268.15).[9]

-

Data Analysis: Integrate the peak areas to determine the purity and concentration of this compound.

Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism involves both antagonizing and degrading the estrogen receptor, which is a key driver in the growth of ER-positive breast cancers.[1][5]

-

ERα Binding: Elacestrant binds competitively to the ligand-binding domain of ERα, preventing endogenous estrogen from binding and activating the receptor.[16][1]

-

Conformational Change: Upon binding, Elacestrant induces a conformational change in the ERα protein. This altered shape destabilizes the receptor.[1]

-

Proteasomal Degradation: The unstable Elacestrant-ERα complex is recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[16][15]

-

Inhibition of Transcription: By eliminating the ERα protein, Elacestrant prevents the transcription of estrogen-responsive genes that are critical for cancer cell proliferation and survival.[5][15]

This mechanism is effective even in cancer cells with ESR1 mutations that can cause resistance to other endocrine therapies like aromatase inhibitors.[1][5]

References

- 1. oncodaily.com [oncodaily.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Elacestrant: a new FDA-approved SERD for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 6. Elacestrant - Wikipedia [en.wikipedia.org]

- 7. ajpaonline.com [ajpaonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 11. Buy this compound [smolecule.com]

- 12. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound-1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 15. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

Elacestrant-d4: A Technical Guide to Biological Activity and Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] Elacestrant-d4, a deuterated isotopologue of elacestrant, is functionally analogous to its parent compound and serves as a valuable tool in research and development, particularly in pharmacokinetic studies.[6][7][8][9][10] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties without altering its fundamental biological activity.[7] This technical guide provides an in-depth overview of the biological activity and receptor binding affinity of this compound, based on the established data of Elacestrant.

Mechanism of Action

Elacestrant exerts its anti-tumor effects through a dual mechanism of action on the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2]

-

Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, blocking the binding of estradiol and thereby preventing the transcriptional activation of estrogen-responsive genes that promote tumor cell growth.

-

Estrogen Receptor Degradation : Upon binding to ERα, elacestrant induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα reduces the total cellular pool of the receptor, further diminishing estrogen-mediated signaling.

This dual action makes elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[3]

References

- 1. Elacestrant - Ace Therapeutics [acetherapeutics.com]

- 2. Elacestrant Dihydrochloride - NCI [cancer.gov]

- 3. Elacestrant for ER-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elacestrant Yields Positive Outcomes in Patients with ER-Positive, HER2-Negative Advanced or Metastatic Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Elacestrant-d4: An In-Depth Technical Guide to its Estrogen Receptor Alpha vs. Beta Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, elacestrant-d4, offers potential advantages in terms of metabolic stability, making it a valuable tool in research and drug development. This technical guide provides a comprehensive overview of the selectivity of elacestrant for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), detailing the underlying mechanisms, experimental validation, and downstream signaling implications.

Quantitative Data: Receptor Binding Affinity

Elacestrant exhibits a pronounced selectivity for ERα over ERβ. This preferential binding is critical to its therapeutic efficacy and is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's activity.

| Compound | Target | IC50 (nM) | Selectivity (ERβ/ERα) |

| Elacestrant | ERα | 48[1] | 18.1 |

| ERβ | 870[1] |

Note: this compound is a deuterated form of elacestrant. Deuteration is a strategy used to improve the pharmacokinetic profile of a drug by replacing hydrogen atoms with deuterium.[2] This modification can lead to a slower rate of metabolism, potentially increasing the drug's half-life and exposure.[2] The core binding affinity and selectivity for the estrogen receptors are not expected to be significantly altered by deuteration.

Mechanism of Action: A Dual Approach of Antagonism and Degradation

Elacestrant's mechanism of action is twofold: it acts as a competitive antagonist of ERα and induces its degradation. This dual functionality distinguishes it from selective estrogen receptor modulators (SERMs) that primarily block receptor activity.

Upon entering the cell, elacestrant binds to the ligand-binding domain of ERα. This binding event induces a conformational change in the receptor, which prevents its normal interaction with coactivators and subsequent transcription of estrogen-responsive genes. More importantly, this altered conformation marks the ERα protein for ubiquitination, a process where ubiquitin ligases tag the receptor for destruction. The ubiquitinated ERα is then recognized and degraded by the proteasome, the cell's protein disposal system. This leads to a significant reduction in the total levels of ERα within the cancer cell, thereby shutting down the estrogen-driven growth signals.

Experimental Protocols

The determination of elacestrant's selectivity and mechanism of action relies on a series of well-established in vitro assays.

Cell Viability Assay: CellTiter-Glo®

This assay is crucial for determining the cytotoxic and cytostatic effects of elacestrant on cancer cells. It measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][5][6][7]

Protocol:

-

Cell Plating: Seed cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of elacestrant or a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[5]

-

Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

Signal Stabilization and Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.[5]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the elacestrant concentration and fitting the data to a dose-response curve.

Coactivator Recruitment Assay: LanthaScreen™ TR-FRET

This assay is used to determine whether a compound acts as an agonist or antagonist of a nuclear receptor by measuring its ability to modulate the interaction between the receptor and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for this purpose.[8][9][10]

Protocol:

-

Reagent Preparation: Prepare the assay buffer, fluorescently labeled coactivator peptide, and the terbium-labeled anti-GST antibody. The ERα ligand-binding domain (LBD) is typically tagged with Glutathione S-transferase (GST).

-

Compound Dilution: Prepare serial dilutions of elacestrant in the assay buffer.

-

Assay Assembly (Antagonist Mode):

-

Add the ERα-LBD to the wells of a microplate.

-

Add the diluted elacestrant or control compounds.

-

Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the terbium-labeled anti-GST antibody, along with a known ERα agonist (e.g., estradiol) at its EC80 concentration.

-

-

Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

-

TR-FRET Measurement: Excite the terbium donor fluorophore at approximately 340 nm and measure the emission at two wavelengths: one for the terbium donor (e.g., 495 nm) and one for the acceptor fluorophore (e.g., 520 nm).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). In antagonist mode, a decrease in the TR-FRET ratio indicates that the test compound is inhibiting the agonist-induced recruitment of the coactivator peptide. The IC50 value is determined from the dose-response curve.

Downstream Signaling Pathways

The degradation of ERα by elacestrant has profound effects on downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.

In the presence of estradiol, ERα is activated and promotes the transcription of genes that drive cell cycle progression and cell growth. Key downstream pathways activated by ERα include the PI3K/AKT/mTOR and MAPK/ERK pathways.

Elacestrant, by inducing the degradation of ERα, effectively blocks these signaling cascades. This leads to cell cycle arrest and apoptosis (programmed cell death) in ER+ breast cancer cells.

Conclusion

This compound, through its selective and potent degradation of ERα, represents a significant advancement in endocrine therapy for ER+ breast cancer. Its high selectivity for ERα over ERβ, coupled with its dual mechanism of antagonism and degradation, provides a powerful tool to overcome resistance to traditional endocrine therapies. The experimental protocols detailed in this guide are fundamental to the characterization of elacestrant and other SERDs, enabling researchers and drug developers to further explore their therapeutic potential. The ability of elacestrant to disrupt key pro-survival signaling pathways underscores its clinical importance and provides a strong rationale for its continued investigation in various clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 5. OUH - Protocols [ous-research.no]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolic Stability of Elacestrant-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant is an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer. Its metabolism is a critical determinant of its pharmacokinetic profile and overall efficacy. This technical guide provides an in-depth exploration of the metabolic stability of Elacestrant, with a specific focus on the potential impact of deuterium modification in Elacestrant-d4. While direct comparative in vitro metabolic stability data for this compound is not publicly available, this document synthesizes known information about Elacestrant's metabolism, the principles of the kinetic isotope effect, and standard industry practices for assessing metabolic stability to provide a comprehensive overview for research and drug development professionals.

Introduction to Elacestrant and its Metabolism

Elacestrant is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][2][3][4][5] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[1][3] The primary metabolic pathways for Elacestrant involve Phase I and Phase II reactions:

-

Phase I Metabolism: The principal routes of Phase I metabolism are N-dealkylation and N-demethylation, along with other oxidative processes such as hydroxylation, oxidation to carboxylic acids, and dehydrogenation.[1] These reactions are primarily catalyzed by CYP3A4.

-

Phase II Metabolism: Following Phase I oxidation, Elacestrant and its metabolites can undergo Phase II conjugation reactions, predominantly glucuronidation.[1] These glucuronide conjugates are more water-soluble and are readily eliminated from the body.

This compound is a deuterated isotopologue of Elacestrant. In pharmacokinetic studies, it is often used as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass. Beyond its use as an analytical tool, the introduction of deuterium at specific sites of metabolic attack can intentionally slow down the rate of metabolism. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. For drugs where metabolism is a major clearance pathway, this can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.

Hypothetical Metabolic Stability of Elacestrant vs. This compound

While specific experimental data comparing the metabolic stability of Elacestrant and this compound is not available in the public domain, we can hypothesize the expected outcomes based on the known metabolism of Elacestrant and the principles of the KIE. The sites of deuteration in this compound are critical. If deuterium atoms are placed at the positions susceptible to CYP3A4-mediated oxidation (e.g., on the N-alkyl groups), a significant reduction in the rate of metabolism would be anticipated.

The following table summarizes the known metabolic parameters for Elacestrant and the projected impact of deuteration on these parameters for this compound, based on the KIE.

| Parameter | Elacestrant (Known) | This compound (Projected) | Rationale for Projection |

| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2A6, CYP2C9 (minor)[1][3] | CYP3A4 (major), CYP2A6, CYP2C9 (minor) | Deuteration is unlikely to change the primary metabolizing enzymes, but may alter the rate of reaction. |

| Major Metabolic Pathways | N-dealkylation, N-demethylation, Oxidation, Glucuronidation[1] | N-dealkylation, N-demethylation, Oxidation, Glucuronidation | The metabolic pathways are expected to be the same, but the rate of Phase I oxidation may be reduced. |

| In Vitro Half-life (t½) in Human Liver Microsomes | Data not publicly available | Potentially longer than Elacestrant | The KIE is expected to slow the rate of CYP3A4-mediated metabolism, leading to a longer half-life. |

| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Data not publicly available | Potentially lower than Elacestrant | A slower rate of metabolism due to the KIE would result in lower intrinsic clearance. |

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To experimentally determine and compare the metabolic stability of Elacestrant and this compound, a standard in vitro liver microsomal stability assay would be employed. The following provides a detailed methodology for such an experiment.

3.1. Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Elacestrant and this compound upon incubation with human liver microsomes.

3.2. Materials and Reagents

-

Test Compounds: Elacestrant, this compound

-

Positive Control Compounds (for assay validation): Verapamil (high clearance), Warfarin (low clearance)

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

-

96-well incubation and collection plates

-

Incubator/shaker (37°C)

-

Centrifuge

3.3. Experimental Procedure

-

Preparation of Solutions:

-

Prepare stock solutions of Elacestrant, this compound, and positive control compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of the test and control compounds by diluting the stock solutions in potassium phosphate buffer.

-

Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the diluted human liver microsomes to the wells of a 96-well incubation plate.

-

Add the working solutions of the test and control compounds to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. A set of control wells without the NADPH regenerating system should be included to assess non-enzymatic degradation.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard) to the respective wells.

-

-

Sample Processing and Analysis:

-

Seal the collection plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

3.4. Data Analysis

-

Quantification: Determine the peak area ratio of the analyte to the internal standard for each sample.

-

Calculation of Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determination of Half-life (t½): Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:

-

t½ = 0.693 / k

-

-

Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

-

Visualizing Metabolic Pathways and Experimental Workflows

4.1. Elacestrant Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Elacestrant.

References

- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Deuterated Elacestrant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Strategic deuterium incorporation into drug molecules is a recognized approach to potentially enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of Elacestrant and its deuterated analogue, Elacestrant-d4. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.

Physicochemical Data

The following tables summarize the key physicochemical properties of Elacestrant and its deuterated form, this compound.

Table 1: Physicochemical Properties of Elacestrant

| Property | Value | Salt Form | Reference |

| Molecular Weight | 458.6 g/mol (base) | - | [2] |

| 531.6 g/mol | Dihydrochloride | [2] | |

| pKa (aliphatic amine) | 9.8 | - | [2] |

| Calculated logP (cLogP) | 6.8 | - | [2] |

| logD | 3.6 | - | [2] |

| Aqueous Solubility | ~0.01 mg/mL (at pH 6.8) | Dihydrochloride | [2] |

| 33 mg/mL (at pH 1) | Dihydrochloride | [2] | |

| Melting Point (Form 1) | 218 °C | Dihydrochloride | [3] |

| Melting Point (Form 2/3) | ~157 °C (melts), ~187 °C (recrystallizes), 207 °C (melts again) | Dihydrochloride | [3] |

| Melting Point (Pattern A) | 225-226 °C | Dihydrochloride | [4] |

Table 2: Physicochemical Properties of Deuterated Elacestrant (this compound)

| Property | Value | Notes |

| Molecular Weight | 462.7 g/mol | - |

| Calculated XLogP3 | 6.3 | Computationally derived |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the ionization constant of ionizable compounds like Elacestrant.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

-

Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a titration vessel.

-

Procedure:

-

Prepare a solution of the test compound (e.g., Elacestrant) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the test solution and allow the reading to stabilize.

-

Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound like Elacestrant).

-

Record the pH and the volume of titrant added after each addition, ensuring equilibrium is reached.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Determination of logP/logD by Shake-Flask Method

This is the traditional and a widely accepted method for determining the partition coefficient.

-

Principle: The compound is partitioned between two immiscible liquid phases (typically n-octanol and a buffered aqueous solution). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is measured, and its logarithm is logD.

-

Apparatus: Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

-

Prepare a stock solution of the test compound in one of the phases.

-

Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both phases.

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition or distribution coefficient using the formula: P or D = [Concentration in octanol] / [Concentration in aqueous phase].

-

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

-

Apparatus: Vials with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

-

Procedure:

-

Add an excess amount of the solid test compound to a vial containing the solvent of interest (e.g., buffered aqueous solution).

-

Seal the vial and place it in a shaker or incubator at a constant temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

-

Signaling Pathway and Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), primarily ERα, and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ERα in cancer cells, thereby inhibiting estrogen-driven transcriptional activity and cell proliferation.[1]

Caption: Mechanism of action of Elacestrant.

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical step in drug development. The following workflow outlines the key stages.

Caption: Experimental workflow for physicochemical profiling.

References

- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Elacestrant dihydrochloride | 1349723-93-8 [smolecule.com]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterium in Altering Elacestrant Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant (RAD1901), an oral selective estrogen receptor degrader (SERD), has recently been approved for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Like many orally administered drugs, Elacestrant undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic process can impact the drug's bioavailability, half-life, and overall therapeutic efficacy. One strategy to potentially improve the pharmacokinetic profile of metabolically susceptible drugs is selective deuteration. This technical guide explores the theoretical role of deuterium substitution in altering the pharmacokinetics of Elacestrant, based on its known metabolic pathways. While no clinical or preclinical data on a deuterated analog of Elacestrant have been publicly disclosed, this document will provide a comprehensive overview of the scientific rationale, potential benefits, and the experimental methodologies required to investigate such a modification.

Introduction to Elacestrant and its Metabolism

Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[4][5] It is administered orally and has a bioavailability of approximately 11%.[1][3] The drug is extensively metabolized in the liver, with CYP3A4 being the principal enzyme responsible for its phase I metabolism.[1][3][4] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[4] The primary metabolic pathways identified for Elacestrant include N-dealkylation, N-demethylation, and various other oxidative reactions such as hydroxylation.[1] These metabolic processes lead to the formation of metabolites that may have different activity profiles and contribute to the drug's clearance from the body.

The Kinetic Isotope Effect and Deuterium Substitution

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. By strategically placing deuterium at a site of metabolic attack, the rate of metabolism at that position can be slowed down. This can lead to several potential pharmacokinetic advantages, including:

-

Increased half-life (t½): A slower rate of metabolism can result in the drug remaining in the body for a longer period.

-

Increased exposure (AUC): Reduced metabolic clearance can lead to a higher overall exposure to the active parent drug.

-

Increased maximum concentration (Cmax): A slower first-pass metabolism can result in a higher peak plasma concentration.

-

Reduced formation of specific metabolites: This could be beneficial if a metabolite is associated with adverse effects.

-

Potentially lower and less frequent dosing.

Theoretical Application of Deuteration to Elacestrant

Given that Elacestrant's metabolism is primarily driven by CYP3A4-mediated oxidation, including N-dealkylation and N-demethylation, these positions represent logical targets for deuteration.

Hypothesized Metabolic Hotspots for Deuteration

Based on the known metabolic pathways of Elacestrant, the following positions are hypothesized as key sites for deuteration to potentially slow down its metabolism:

-

N-ethyl groups: The ethyl groups attached to the nitrogen atoms are susceptible to N-dealkylation. Replacing the hydrogen atoms on the carbon adjacent to the nitrogen with deuterium could hinder this process.

-

N-methyl group: If any N-demethylation occurs, the methyl group would be a target.

-

Other aliphatic and aromatic positions: Hydroxylation can occur at various positions on the Elacestrant molecule. Computational tools for metabolic hotspot prediction could further refine the optimal sites for deuteration.

Predicted Impact on Elacestrant Pharmacokinetics

Selective deuteration at the metabolically labile positions of Elacestrant is predicted to have the following effects on its pharmacokinetic parameters:

| Pharmacokinetic Parameter | Standard Elacestrant (Known) | Deuterated Elacestrant (Hypothesized) | Rationale for Change |

| Bioavailability | ~11%[1][3] | Increased | Reduced first-pass metabolism by CYP3A4. |

| Half-life (t½) | 30-50 hours[4] | Increased | Slower metabolic clearance. |

| Maximum Concentration (Cmax) | Dose-dependent[4] | Increased | Reduced first-pass metabolism. |

| Area Under the Curve (AUC) | Dose-dependent[4] | Increased | Reduced metabolic clearance and higher bioavailability. |

| Clearance (CL) | ~186 L/hr[4] | Decreased | Slower rate of metabolism by CYP enzymes. |

Experimental Protocols for Investigation

To validate the theoretical benefits of a deuterated Elacestrant analog, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated Elacestrant with the non-deuterated parent compound in human liver microsomes.

Methodology:

-

Incubation: Incubate deuterated and non-deuterated Elacestrant at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life and intrinsic clearance for both compounds.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated Elacestrant following oral administration in rats or mice.

Methodology:

-

Dosing: Administer a single oral dose of either deuterated or non-deuterated Elacestrant to two groups of animals (e.g., Sprague-Dawley rats).

-

Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Extract the drug from plasma and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, tmax, t½, CL/F) for both compounds using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflows

Elacestrant Signaling and Metabolic Pathway

Caption: Elacestrant's dual mechanism of action and its primary metabolic pathways.

Experimental Workflow for Pharmacokinetic Comparison

Caption: Workflow for comparing the pharmacokinetics of Elacestrant and its deuterated analog.

Conclusion

The strategic deuteration of Elacestrant at its known sites of metabolic oxidation presents a scientifically sound approach to potentially enhance its pharmacokinetic profile. By leveraging the kinetic isotope effect to slow down CYP3A4-mediated metabolism, a deuterated analog could exhibit increased bioavailability, a longer half-life, and greater overall drug exposure. While this remains a theoretical exercise in the absence of direct experimental data, the principles outlined in this guide provide a clear roadmap for the design and execution of studies to investigate this promising drug development strategy. Such research could ultimately lead to an improved therapeutic agent with a more favorable dosing regimen for patients with advanced breast cancer.

References

- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]

Methodological & Application

Application Note: Quantification of Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer, particularly in cases with ESR1 mutations.[1][2][3] Robust and reliable bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of elacestrant. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of elacestrant in human plasma, utilizing its deuterated analog, elacestrant-d4, as an internal standard to ensure accuracy and precision.[4][5]

Principle of the Method

This method employs protein precipitation for the extraction of elacestrant and its internal standard, this compound, from human plasma. The separated analytes are then detected and quantified using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative bioanalysis as it compensates for variability in sample preparation, matrix effects, and instrument response.[6]

Materials and Reagents

-

Elacestrant analytical standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Acquity UPLC system or equivalent

-

Mass Spectrometer: Sciex 5000 mass spectrometer or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of elacestrant and this compound in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the elacestrant stock solution in a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.8 mL/min[4] |

| Gradient | As required to achieve separation |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Elacestrant | 459.35 → 268.15[4] |

| This compound | 463.35 → 272.23[4] |

| Collision Energy | Optimized for specific instrument |

| Source Temp | 500 °C |

Data Presentation

Calibration Curve

The method was validated over a linear range of 0.05 to 100 ng/mL in human plasma.[11] The calibration curve was constructed by plotting the peak area ratio of elacestrant to this compound against the nominal concentration of elacestrant. A linear regression with a 1/x² weighting was used.

Table 1: Example Calibration Curve Summary

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.05 | 0.051 | 102.0 |

| 0.1 | 0.103 | 103.0 |

| 0.5 | 0.495 | 99.0 |

| 2.5 | 2.55 | 102.0 |

| 10 | 9.80 | 98.0 |

| 50 | 49.0 | 98.0 |

| 80 | 81.6 | 102.0 |

| 100 | 99.0 | 99.0 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC).

Table 2: Example Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (n=6) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (n=18) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.05 | 0.052 | 4.5 | 104.0 | 0.051 | 5.8 | 102.0 |

| LQC | 0.15 | 0.148 | 3.8 | 98.7 | 0.153 | 4.9 | 102.0 |

| MQC | 7.5 | 7.65 | 2.5 | 102.0 | 7.43 | 3.2 | 99.1 |

| HQC | 75 | 73.5 | 2.1 | 98.0 | 75.8 | 2.8 | 101.1 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed to ensure that the method is not affected by the plasma matrix.

Table 3: Example Matrix Effect and Recovery of Elacestrant

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |

| LQC | 0.15 | 1.02 | 95.2 |

| HQC | 75 | 0.98 | 96.5 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS analytical workflow for elacestrant quantification.

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][12] This leads to a reduction in the number of functional ERs in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.[12][13] Elacestrant is also effective against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[2][14]

Caption: Simplified signaling pathway of Elacestrant's mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. trustedpharmaguide.com [trustedpharmaguide.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. Buy this compound [smolecule.com]

- 8. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 9. This compound-1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research.rug.nl [research.rug.nl]

- 12. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 13. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]

- 14. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

Application Notes and Protocols for the Quantitative Analysis of Elacestrant Using Elacestrant-d4

These application notes provide a detailed protocol for the quantitative analysis of Elacestrant in biological matrices, such as human plasma, using Elacestrant-d4 as an internal standard. The method described herein is based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of Elacestrant in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.[4]

Principle of the Method

The method involves the extraction of Elacestrant and the internal standard (this compound) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is a deuterated form of Elacestrant and is chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[5][6][7] However, it has a different mass, allowing for its distinct detection by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of Elacestrant to this compound against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Elacestrant analytical standard

-

This compound (internal standard)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K3-EDTA)

-

Solid-phase extraction (SPE) cartridges or plates

-

Liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

-

Chromatographic Column: A reversed-phase C18 column, such as an Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm), is suitable for the separation.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5000) operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended.[8]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elacestrant and this compound in a suitable solvent such as methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Elacestrant stock solution in a mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

Two common methods for sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

3.4.1. Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE plate with 200 μL of methanol followed by 200 μL of 1% formic acid in water.[8]

-

Sample Loading: To 150 μL of plasma sample, add 300 μL of 1% formic acid in water and vortex for 10 seconds.[8] Transfer the mixture to the conditioned SPE plate.

-

Washing: Wash the SPE plate with 200 μL of 1% formic acid in water.[8]

-

Elution: Elute the analytes with an appropriate organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3.4.2. Liquid-Liquid Extraction (LLE) Protocol

-

To a polypropylene tube, add 100 µL of plasma sample.

-

Add the internal standard working solution.

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for an adequate time (e.g., 10 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of Elacestrant.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Elacestrant | 459.35 | 268.15 |

| This compound | 463.35 | 272.23 |

Data sourced from a study determining Elacestrant concentrations in plasma, urine, and cerebrospinal fluid.[8]

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.05 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Accuracy | Within ±15% of nominal concentration |

| Precision (CV%) | ≤ 15% |

The assay was validated for specificity, precision, accuracy, sensitivity, stability, and linearity.[8][9]

Visualizations

Diagram 1: Experimental Workflow for Elacestrant Quantification

Caption: Workflow for the quantitative analysis of Elacestrant.

Diagram 2: Principle of Stable Isotope Dilution Analysis

Caption: Principle of using a deuterated internal standard.

Diagram 3: Simplified Mechanism of Action of Elacestrant

Caption: Elacestrant as a Selective Estrogen Receptor Degrader.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound [smolecule.com]

- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bioanalysis of Elacestrant Using Elacestrant-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] Accurate and precise bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of Elacestrant in biological matrices, specifically plasma, using its deuterated stable isotope-labeled internal standard, Elacestrant-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Mechanism of Action: Elacestrant as a Selective Estrogen Receptor Degrader (SERD)

Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα).[1] In ER+ breast cancer cells, it competitively binds to ERα, blocking the transcriptional activity of the receptor.[1][4] Furthermore, Elacestrant induces a conformational change in the ERα, targeting it for proteasomal degradation.[4][5] This dual mechanism of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth.[1][4] Notably, Elacestrant has shown efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[5][6]

Quantitative Bioanalytical Method

The validated method for the quantification of Elacestrant in plasma utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and a wide dynamic range.

Instrumentation and Reagents

-

LC-MS/MS System: A Sciex 5000 mass spectrometer coupled with an Acquity UPLC system or equivalent.[7]

-

Analytical Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm) or equivalent.[7]

-

Elacestrant and this compound Standards: Certified reference materials.

-

Reagents: Acetonitrile, methanol, formic acid, ammonia (all LC-MS grade).

-

Solid Phase Extraction (SPE) Plates: For sample clean-up.

Experimental Workflow

Detailed Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of Elacestrant and this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Elacestrant.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation

-

To 150 µL of plasma sample, standard, or QC, add the internal standard (this compound) solution.[7]

-

Add 300 µL of 1% formic acid in water and vortex for 10 seconds.[7]

3. Solid Phase Extraction (SPE)

-

Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.[7]

-

Load the entire pre-treated sample onto the SPE plate.

-

Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.[7]

-

Elute Elacestrant and this compound with 100 µL of an elution solvent (e.g., acetonitrile:methanol:ammonia [49:49:2, v/v/v]).[7]

4. Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.[7]

-

Reconstitute the residue in 200 µL of a reconstitution solvent (e.g., acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.[7]

5. LC-MS/MS Analysis

-

Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[7]

-

Perform chromatographic separation using a gradient elution on a C18 column.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

Quantitative Data Summary

The following tables summarize the key parameters for the bioanalytical method.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Elacestrant | 459.35 | 268.15 |

| This compound | 463.35 | 272.23 |

| Data sourced from pharmacokinetic studies of Elacestrant.[7][8] |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 to 100 ng/mL[9] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7][9] |

| Accuracy (% Bias) | < 15% (< 20% for LLOQ)[7] |

| Precision (% CV) | < 15% (< 20% for LLOQ)[7] |

| These are typical acceptance criteria for bioanalytical method validation. |

Table 3: Pharmacokinetic Parameters of Elacestrant

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1.6 - 3.9 hours[7] |

| Elimination Half-Life (t1/2) | 30 - 50 hours[1] |

| Apparent Volume of Distribution | 5800 L[1] |

| Plasma Protein Binding | > 99%[1] |

| These parameters were determined in clinical studies and highlight the importance of a robust bioanalytical method. |

Conclusion

This document provides a comprehensive overview and detailed protocols for the development and validation of a bioanalytical method for Elacestrant using this compound as an internal standard. The described LC-MS/MS method with solid-phase extraction is sensitive, specific, and reliable for the quantification of Elacestrant in plasma. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic assessments and other applications in the drug development process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. ajpaonline.com [ajpaonline.com]